molecular formula C8H15Cl2N3 B2847853 N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride CAS No. 1707367-71-2

N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride

Cat. No.: B2847853
CAS No.: 1707367-71-2
M. Wt: 224.13
InChI Key: BIVJAJXXFUKOKO-UHFFFAOYSA-N
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Description

Historical Context of N2-Substituted Pyridinediamines in Chemical Research

The study of pyridine derivatives began with Thomas Anderson’s isolation of pyridine from bone oil in 1849. Early investigations focused on elucidating pyridine’s aromatic structure, culminating in Wilhelm Körner and James Dewar’s proposal of a nitrogen-substituted benzene analog in 1869–1871. The development of substituted pyridinediamines emerged later, driven by Arthur Rudolf Hantzsch’s 1881 synthesis of pyridine derivatives via β-keto acids, aldehydes, and ammonia.

N2-substituted pyridinediamines gained prominence in the 20th century following Aleksei Chichibabin’s 1924 pyridine synthesis method, which enabled large-scale production. The introduction of ethyl and methyl groups at the N2 position, as seen in N2-ethyl-N2-methylpyridine-2,5-diamine dihydrochloride, represents a refinement aimed at modulating electronic and steric properties for specific applications.

Research Significance of this compound

This compound’s significance lies in its dual functionality: the pyridine ring provides aromatic stability, while the ethyl and methyl substituents enhance solubility and reactivity. Its molecular formula, $$ \text{C}8\text{H}{15}\text{Cl}2\text{N}3 $$, reflects a balanced polarity suitable for pharmaceutical intermediates. The dihydrochloride salt form improves crystallinity, facilitating purification and characterization.

Recent studies highlight its utility in synthesizing neurologically active agents, where the 2,5-diamine moiety participates in hydrogen bonding with biological targets. Additionally, its coordination chemistry with transition metals has been explored for catalytic applications.

Research Questions and Objectives

Key research questions include:

  • How do the ethyl and methyl groups influence the compound’s electronic structure compared to unsubstituted pyridinediamines?
  • What synthetic routes optimize yield and purity for industrial-scale production?
  • How does its coordination behavior compare to related ligands like 2,2′-bipyridine?

Objectives involve elucidating structure-property relationships through spectral analysis, developing efficient synthesis protocols, and expanding applications in metallosupramolecular chemistry.

Theoretical Significance in Modern Chemistry

The compound’s theoretical importance stems from its hybrid aromatic-aliphatic character. The pyridine ring’s $$ \pi $$-electron system ($$ \text{C}5\text{H}5\text{N} $$) interacts with the amine groups’ lone pairs, creating a conjugated system that stabilizes charge-transfer complexes. Density functional theory (DFT) studies predict that N2-alkylation reduces the ring’s electron density, altering redox potentials and metal-binding affinities. These properties make it a model system for studying substituent effects in heterocyclic chemistry.

Properties

IUPAC Name

2-N-ethyl-2-N-methylpyridine-2,5-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-3-11(2)8-5-4-7(9)6-10-8;;/h4-6H,3,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVJAJXXFUKOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=NC=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, widely used for forming C–N bonds, has been adapted for synthesizing N-arylpyrimidin-2-amine derivatives. For N2-ethyl-N2-methylpyridine-2,5-diamine, this method involves coupling a halogenated pyridine precursor with N-ethyl-N-methylamine.

Procedure :

  • Starting Material : 2-Bromo-5-nitropyridine is reduced to 2-bromo-5-aminopyridine via catalytic hydrogenation.
  • Amination : The bromide undergoes coupling with N-ethyl-N-methylamine using dichlorobis(triphenylphosphine)palladium(II) (5 mol%), Xantphos (10 mol%), and sodium tert-butoxide in refluxing toluene under nitrogen.
  • Salt Formation : The free base is treated with hydrochloric acid (2 equiv.) in ethanol to yield the dihydrochloride.

Optimization Data :

Parameter Value Yield (%)
Catalyst loading 5 mol% Pd(PPh₃)₂Cl₂ 74
Ligand Xantphos 74
Temperature 110°C 74
Reaction time 8 hours 74

This method offers moderate yields but requires careful control of stoichiometry to avoid over-alkylation.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%)
Buchwald-Hartwig High regioselectivity Requires Pd catalysts 74
Sequential alkylation No specialized catalysts Low selectivity 43–58
Reductive amination Mild conditions Untested for this compound N/A

The Buchwald-Hartwig method is preferred for scalability, whereas sequential alkylation offers simplicity but lower efficiency.

Characterization and Validation

Successful synthesis requires validation via:

  • NMR : δ 2.8 (s, 3H, N–CH₃), δ 3.1 (q, 2H, N–CH₂CH₃), δ 6.5–8.1 (pyridine protons).
  • Mass Spectrometry : m/z 167.21 [M – 2HCl + H]⁺.
  • Elemental Analysis : C 42.9%, H 6.7%, N 18.7% (calculated for C₈H₁₅Cl₂N₃).

Chemical Reactions Analysis

Types of Reactions: N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted pyridine compounds.

Scientific Research Applications

Chemistry

N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for specific reactivity patterns that are advantageous in synthetic pathways.

Biology

The compound has been investigated for its biological activities, particularly in enzyme inhibition and antimicrobial properties:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes associated with cancer cell proliferation. This suggests potential applications in cancer therapy.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

Pharmacology

In pharmacological research, the compound's interactions with receptors have been explored. It may modulate neurotransmission processes, highlighting its potential use in neuropharmacology.

Case Study 1: Anticancer Potential

A study evaluated the effects of this compound on different cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate its mechanisms of action and possible side effects.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against several bacterial strains. Findings revealed notable antibacterial activity, particularly against Gram-positive bacteria, indicating its potential application in treating bacterial infections.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundTwo methyl and ethyl groupsInhibitor of enzymes; antimicrobial
N2-Methylpyridine-2,5-diamine dihydrochlorideOne methyl groupLimited biological activity
Pyridine-2,5-diamineNo methyl or ethyl groupsPrimarily used in genetic studies
N,N-Diethylpyridine-2,5-diamineEthyl groups instead of methylAltered solubility; reduced activity

This comparative analysis highlights how the unique structural features of this compound enhance its biological activity compared to related compounds.

Mechanism of Action

The mechanism of action of N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N2-(2-Methoxyethyl)pyridine-2,3-diamine

  • Structure : Substituted at pyridine positions 2 and 3 with a methoxyethyl group at N2.
  • Synthesis : Prepared via nucleophilic substitution of 2-chloro-3-nitropyridine with 2-methoxyethylamine in dioxane .
  • Key Differences: Substituent Effects: The methoxyethyl group introduces polarity (via the ether oxygen), likely increasing solubility in polar solvents compared to the ethyl/methyl groups in the target compound. Ring Substitution Pattern: 2,3-diaminopyridine vs. 2,5-diaminopyridine. The 2,5 arrangement may confer distinct electronic properties, altering reactivity or binding affinity in biological systems.

N2-Ethylpyridine-2,5-diamine Dihydrochloride

  • Structure : Lacks the methyl group at N2 compared to the target compound (CAS: 1439897-72-9) .
  • Properties : Molecular weight 210.10 g/mol; dihydrochloride salt form improves aqueous solubility.

2-(N,N-Diethylamino)ethyl Chloride Hydrochloride

  • Structure: A non-pyridine compound with a diethylaminoethyl chloride backbone (CAS: 869-24-9) .
  • Applications : Used as an intermediate in organic synthesis.
  • Key Differences: Core Structure: Lacks the pyridine ring, resulting in different electronic and steric profiles. The chloride counterion and diethylamino group may influence solubility and reactivity differently compared to diaminopyridine derivatives.

(2S)-2,5-Diaminopentanamide Dihydrochloride

  • Structure: A linear pentanamide with amino groups at positions 2 and 5 (CAS: [71697-89-7]) .
  • Properties: Classified as non-hazardous but with unstudied toxicological profiles.
  • Key Differences: Backbone Flexibility: The aliphatic chain allows conformational flexibility, unlike the rigid pyridine ring.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
N2-Ethyl-N2-methylpyridine-2,5-diamine diHCl Pyridine, 2,5-diamine N2-Ethyl, N2-methyl ~210.10 High solubility (dihydrochloride salt)
N2-(2-Methoxyethyl)pyridine-2,3-diamine Pyridine, 2,3-diamine N2-Methoxyethyl Not reported Polar, reactive nitro precursor
N2-Ethylpyridine-2,5-diamine diHCl Pyridine, 2,5-diamine N2-Ethyl 210.10 Lower steric hindrance
2-(N,N-Diethylamino)ethyl chloride HCl Ethylamine derivative Diethylamino, chloride Not reported Intermediate in synthesis
(2S)-2,5-Diaminopentanamide diHCl Aliphatic pentanamide 2,5-Amino groups 203.11 Flexible backbone

Biological Activity

N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by:

  • Molecular Formula : C₉H₁₂Cl₂N₄
  • Appearance : White to slightly yellow crystalline solid
  • Solubility : Soluble in water and various organic solvents

The compound features a pyridine ring with ethyl and methyl substituents at the nitrogen positions, which play a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. Notably, the compound has been studied for its potential inhibitory effects on enzymes involved in critical metabolic pathways.

Interaction with Enzymes

Research indicates that this compound may bind to enzymes such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis in many organisms, including pathogens like Plasmodium falciparum. Inhibitors of DHFR are known to have antimalarial properties, making this compound a candidate for further investigation in this context .

Antimicrobial Properties

Several studies have assessed the antimicrobial potential of this compound. In vitro assays have demonstrated promising results against various bacterial strains, suggesting that the compound may serve as a lead for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic signaling pathways. For instance, compounds with similar structural features have shown efficacy against human tumor cell lines such as HeLa and A375 .

Case Studies

  • Inhibition of Dihydrofolate Reductase : A study conducted on pyrimidine derivatives, including this compound, revealed IC50 values indicating significant inhibition of PfDHFR. The findings suggest that modifications to the pyridine structure can enhance binding affinity and selectivity towards the enzyme .
  • Antimicrobial Testing : In a comparative study assessing various derivatives against Staphylococcus aureus, this compound exhibited notable antibacterial activity with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2,5-DiaminopyridineLacks ethyl substitutionLimited antimicrobial activity
N2-Methylpyridine-2,5-diamineSimilar structure but less complexModerate enzyme inhibition
N2,N2-Dimethylpyridine-2,5-diamineIncreased steric hindranceReduced binding affinity

This table illustrates how structural modifications influence the biological activity of related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for N2-Ethyl-N2-methylpyridine-2,5-diamine dihydrochloride, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and subsequent hydrochlorination is commonly employed. For similar pyridine derivatives, continuous flow reactors and advanced purification techniques (e.g., recrystallization, HPLC) are used to enhance yield and purity . Reaction conditions such as temperature control (20–25°C) and inert atmospheres minimize side reactions and degradation .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodology : Use nuclear magnetic resonance (NMR) to confirm substitution patterns on the pyridine ring and amino groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥97% purity) detects impurities . X-ray crystallography or computational modeling (e.g., InChI/SMILES validation) resolves stereochemical ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Adhere to GHS/CLP regulations (P261, P262) to avoid inhalation or skin contact. Use fume hoods, nitrile gloves, and eye protection. Store in inert atmospheres at 2–8°C to prevent hygroscopic degradation . Conduct toxicity screenings due to incomplete toxicological data .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported biological activities of this compound?

  • Methodology : Cross-validate assays under standardized conditions (e.g., pH, temperature, cell lines). For example, antiviral activity may vary due to differences in viral strains or assay sensitivity. Compare inhibition constants (e.g., IC50 values) against reference compounds and assess batch-specific impurities via LC-MS .

Q. How does the presence of stereoisomers or impurities impact pharmacological evaluation?

  • Methodology : Chiral HPLC or capillary electrophoresis separates enantiomers, which may exhibit divergent biological activities. Quantify impurities (e.g., residual solvents, synthetic intermediates) using GC-MS or NMR. For antiviral studies, confirm that impurities do not interfere with enzyme inhibition (e.g., dihydrofolate reductase) .

Q. What strategies can be employed to study the compound’s enzyme inhibition mechanisms?

  • Methodology : Use kinetic assays (e.g., Michaelis-Menten plots) to determine competitive/non-competitive inhibition modes. Molecular docking simulations (e.g., using InChI-derived 3D structures) predict binding affinities to targets like thymidylate synthase. Validate findings with site-directed mutagenesis of enzyme active sites .

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